molecular formula C18H25N5O3 B5537195 1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione

1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione

Cat. No. B5537195
M. Wt: 359.4 g/mol
InChI Key: UKPGGZGGKOUPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.19573968 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and X-ray Structure Analysis : The synthesis of molecules like 1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione involves reactions with ethylenediamine, 1,3-diaminopropane, and 1,4-diaminobutane, aiming to study the tautomeric equilibrium between ketene aminal and amidine forms. However, the substituents' effect on this equilibrium was negligible due to the phenyl group's orientation. X-ray structure analysis further supports these findings, providing insight into the molecular geometry and bonding characteristics Zhi-tang Huang, W. Gan, & Xiaojun Wang, 1988.

Annulation of the Imidazole Ring : Research into the reactivity of dimethylaminodiazafulvene towards Fischer carbene complexes has led to the development of methods for the annulation of the imidazole ring. This research is crucial for the synthesis of imidazopyridines and pyrroloimidazoles, offering a pathway to polycyclic molecules with significant pharmacological potential J. Barluenga, Jaime García-Rodríguez, S. Martínez, Á. Suárez‐Sobrino, & M. Tomás, 2006.

Therapeutic Potential and Biological Activities

Imidazole Derivatives : Imidazole and its derivatives are recognized for their broad range of chemical and biological properties. The derivatives of 1,3-diazole exhibit various biological activities, such as antibacterial, antitumor, and anti-inflammatory effects. Imidazole serves as a core structure for many commercially available drugs, highlighting its significance in drug development Ankit Siwach & P. Verma, 2021.

Angiotensin II Antagonists : N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles with various diazine or pyridine moieties have been synthesized and evaluated for their potential as angiotensin II antagonists. These studies are crucial for understanding the interaction with AT1 receptors, providing a foundation for developing new therapeutic agents targeting hypertension N. Harmat, R. Giorgi, F. Bonaccorsi, G. Cerbai, S. M. Colombani, A. Renzetti, R. Cirillo, A. Subissi, G. Alagona, & C. Ghio, 1995.

properties

IUPAC Name

1,3-dimethyl-5-[2-[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-13-12-19-6-5-14(13)22-7-4-8-23(10-9-22)16(24)11-15-17(25)21(3)18(26)20(15)2/h5-6,12,15H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPGGZGGKOUPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCCN(CC2)C(=O)CC3C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.